Superior Synthetic Utility: Established Intermediate in High-Yield Brombuterol Synthesis
4'-Amino-3',5'-dibromoacetophenone is a documented, high-yielding intermediate in the synthesis of brombuterol, a β-agonist. A 2007 study reported a 'high overall yield' for brombuterol using a new chemoselective route starting from this compound [1]. This is a direct, applied advantage over its close analog 3',5'-dibromoacetophenone (CAS 14401-73-1), which, lacking the 4'-amino group, is generally used as a broader intermediate for anti-cancer agents and other pharmaceuticals, but not for this specific, high-value β-agonist pathway . The presence of the amino group enables direct coupling with tert-butylamine after α-bromination, a key step not possible with the non-aminated analog.
| Evidence Dimension | Synthetic Role / Product Application |
|---|---|
| Target Compound Data | Key intermediate in the chemoselective synthesis of brombuterol, with 'high overall yield' reported. |
| Comparator Or Baseline | 3',5'-Dibromoacetophenone (CAS 14401-73-1). Used as a general intermediate for pharmaceuticals and agrochemicals. |
| Quantified Difference | Target compound is a direct precursor to a specific, named pharmaceutical (brombuterol) [1]; the comparator is a non-specific, more broadly applicable building block . |
| Conditions | Synthetic route starting from 4'-aminoacetophenone, via selective bromination to the target compound, then α-bromination and amination with tert-butylamine. |
Why This Matters
For researchers synthesizing β-agonists or related structures, using this specific compound is not a choice but a requirement for the documented, high-yielding pathway.
- [1] M. S. Nery, M. S. Azevedo, et al., 'A New Chemoselective Synthesis of Brombuterol', Synthesis, 2007, 1471-1474. View Source
